molecular formula C9H12ClNO2 B12120283 2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol

2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol

Cat. No.: B12120283
M. Wt: 201.65 g/mol
InChI Key: RUWOZTMCZIHNET-UHFFFAOYSA-N
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Description

2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol is an organic compound with the molecular formula C9H12ClNO2 This compound is characterized by the presence of a chloro group, a hydroxy group, and a methylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol typically involves the chlorination of 5-[1-hydroxy-2-(methylamino)ethyl]phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the phenol ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and temperature control to ensure efficient chlorination.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydroxy compounds.

    Substitution: Formation of amino or alkoxy derivatives.

Scientific Research Applications

2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro, hydroxy, and methylamino groups allows for diverse interactions with biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol
  • 2-Bromo-5-[1-hydroxy-2-(methylamino)ethyl]phenol
  • 2-Iodo-5-[1-hydroxy-2-(methylamino)ethyl]phenol

Uniqueness

2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties compared to its fluoro, bromo, and iodo analogs. The chloro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

2-chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol

InChI

InChI=1S/C9H12ClNO2/c1-11-5-9(13)6-2-3-7(10)8(12)4-6/h2-4,9,11-13H,5H2,1H3

InChI Key

RUWOZTMCZIHNET-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC(=C(C=C1)Cl)O)O

Origin of Product

United States

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